Antiproliferative Potency in Human Cervical Carcinoma: Ethyl 4-Isothiocyanatobutanoate vs. Benzyl Isothiocyanate
Ethyl 4-isothiocyanatobutanoate (E-4IB) exhibits dose-dependent inhibition of HeLa cell division at concentrations 1.0–0.1 mg/L (equivalent to approximately 5.8–0.58 μM), a potency that contrasts with the higher concentrations required for significant inhibition by common natural isothiocyanates like benzyl isothiocyanate (BITC) in similar assays [1]. While direct head-to-head data in the same study are unavailable, cross-study comparison reveals that BITC typically requires concentrations in the 10–50 μM range to achieve comparable growth inhibition in HeLa cells [2].
| Evidence Dimension | In vitro antiproliferative activity (concentration range for HeLa cell inhibition) |
|---|---|
| Target Compound Data | 1.0–0.1 mg/L (approx. 5.8–0.58 μM) |
| Comparator Or Baseline | Benzyl isothiocyanate (BITC): typical effective concentration 10–50 μM |
| Quantified Difference | E-4IB is approximately 5- to 50-fold more potent on a molar basis |
| Conditions | HeLa human cervical carcinoma cells; short-term cell division assay |
Why This Matters
This potency advantage allows for lower compound usage in screening campaigns, reducing cost per data point and minimizing solvent-related artifacts.
- [1] Horáková, K., et al. (1993). Ethyl 4-isothiocyanatobutanoate—antiproliferative activity in vitro and in vivo. Anti-Cancer Drugs, 4(3), 369-375. View Source
- [2] Zhang, Y., et al. (1994). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure. Proceedings of the National Academy of Sciences, 91(8), 3147-3150. View Source
